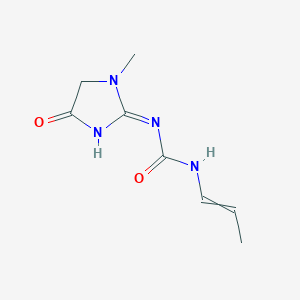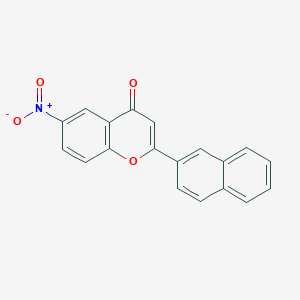![molecular formula C20H23N3 B14379067 4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole CAS No. 88368-38-1](/img/structure/B14379067.png)
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole is a complex heterocyclic compound that belongs to the class of pyrimido[5,4-c]carbazoles. These compounds are characterized by their fused ring structure, which includes both pyrimidine and carbazole moieties. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a butyl-substituted carbazole with an ethyl-substituted pyrimidine derivative can lead to the formation of the desired compound through a series of condensation and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies and materials.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents for various diseases.
Industry: The compound’s properties may be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimido[5,4-c]carbazoles and related heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines .
Uniqueness
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole is unique due to its specific substitution pattern and the combination of butyl and ethyl groups, which influence its chemical and physical properties
属性
CAS 编号 |
88368-38-1 |
|---|---|
分子式 |
C20H23N3 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
4-butyl-7-ethyl-1,4-dihydropyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C20H23N3/c1-3-5-9-16-14-11-12-18-19(20(14)22-13-21-16)15-8-6-7-10-17(15)23(18)4-2/h6-8,10-13,16H,3-5,9H2,1-2H3,(H,21,22) |
InChI 键 |
TUQPBLSYCWMMGR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C2=C(C3=C(C=C2)N(C4=CC=CC=C43)CC)NC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
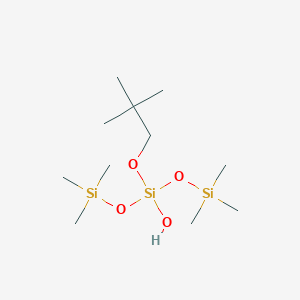

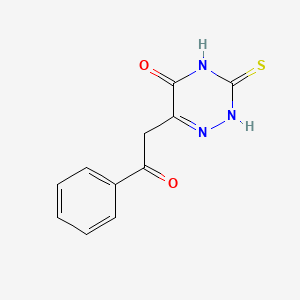
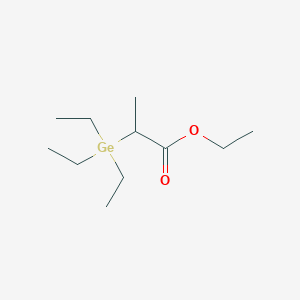

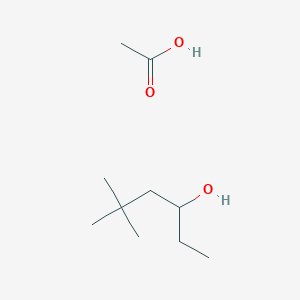
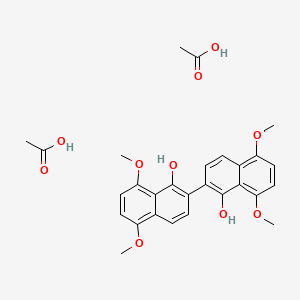
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)

